Cas no 4954-08-9 (1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one)

1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one 化学的及び物理的性質
名前と識別子
-
- Estra-1,3,5(10)-trien-17-one, 1-hydroxy-4-methyl-
- (8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
- (8R,9S,13S,14S)-1-Hydroxy-4,13-dimethyl-6,7,8,9,11,12,13,14,15,16-decahydro-17H-cyclopenta[a]phenanthren-17-one
- 1-Hydroxy-4-methyl-estra-1,3,5(10)-trien-17-one
- 4954-08-9
- 1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one
-
- インチ: InChI=1S/C19H24O2/c1-11-3-7-16(20)18-12(11)4-5-13-14(18)9-10-19(2)15(13)6-8-17(19)21/h3,7,13-15,20H,4-6,8-10H2,1-2H3/t13-,14+,15+,19+/m1/s1
- InChIKey: KMBPNGRHBLMCOV-QZNHQWIBSA-N
計算された属性
- せいみつぶんしりょう: 284.177630004g/mol
- どういたいしつりょう: 284.177630004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 445
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 37.3Ų
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | H939880-100mg |
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one |
4954-08-9 | 100mg |
¥14400.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H939880-10mg |
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one |
4954-08-9 | 10mg |
¥1800.00 | 2023-09-15 | ||
TRC | H939880-100mg |
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one |
4954-08-9 | 100mg |
$ 1642.00 | 2023-04-15 | ||
TRC | H939880-10mg |
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one |
4954-08-9 | 10mg |
$ 207.00 | 2023-04-15 |
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one 関連文献
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-oneに関する追加情報
Research Briefing on 1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one (CAS: 4954-08-9): Recent Advances and Applications
1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one (CAS: 4954-08-9) is a steroidal compound that has garnered significant attention in recent years due to its potential therapeutic applications in oncology and endocrinology. This research briefing synthesizes the latest findings on this compound, focusing on its pharmacological properties, mechanism of action, and clinical relevance. Recent studies have explored its role as a selective estrogen receptor modulator (SERM) and its potential in treating hormone-dependent cancers, making it a promising candidate for further drug development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural modifications of 1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one to enhance its binding affinity to estrogen receptors. The researchers employed molecular docking simulations and in vitro assays to demonstrate that the compound exhibits a unique binding profile, distinguishing it from traditional SERMs like tamoxifen. These findings suggest that 1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one could offer improved selectivity and reduced side effects in clinical settings.
In another recent development, a preclinical study published in Cancer Research evaluated the antitumor efficacy of 1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one in breast cancer models. The results indicated that the compound significantly inhibited tumor growth by modulating estrogen receptor signaling pathways and inducing apoptosis in cancer cells. Notably, the study also highlighted the compound's ability to overcome resistance mechanisms observed with conventional therapies, positioning it as a potential next-generation treatment for refractory breast cancer.
Beyond oncology, research has also explored the compound's applications in metabolic disorders. A 2024 study in Endocrinology reported that 1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one exhibits favorable effects on lipid metabolism, reducing cholesterol levels in animal models without the adverse effects typically associated with estrogen-based therapies. This dual functionality—targeting both cancer and metabolic pathways—underscores the compound's versatility and broad therapeutic potential.
Despite these promising findings, challenges remain in the clinical translation of 1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one. Pharmacokinetic studies, as reported in a 2023 issue of Drug Metabolism and Disposition, identified limitations in oral bioavailability, prompting ongoing research into novel formulations and delivery systems. Additionally, long-term safety profiles and potential off-target effects require further investigation to ensure the compound's suitability for human use.
In conclusion, 1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one represents a compelling area of research in the intersection of chemistry, biology, and medicine. Its unique pharmacological properties and multifaceted applications highlight its potential to address unmet medical needs in oncology and beyond. Future studies should focus on optimizing its therapeutic index and advancing it through clinical trials to fully realize its promise.
4954-08-9 (1-hydroxy-4-methylestra-1,3,5(10)-trien-17-one) 関連製品
- 1216701-03-9(3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione)
- 2227661-94-9((2R)-2-4-fluoro-3-(trifluoromethyl)phenyloxirane)
- 10154-72-0(Propanoic acid, 3-(phenylsulfonyl)-, methyl ester)
- 1361789-89-0(2-Cyano-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine)
- 1710821-09-2(3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid)
- 2580250-34-4(2-{(benzyloxy)carbonylamino}-5-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid)
- 1599560-69-6(5-(5-Fluoro-2-methylphenyl)pyridine-3-carbaldehyde)
- 1361833-54-6(4-(3,5-Dichlorophenyl)-2-fluoropyridine)
- 2172151-04-9(2-(1-methylcyclopropanecarbonyl)-1,3-thiazole)
- 926282-77-1(3-methyl-6-phenyl-1H-pyrazolo3,4-bpyridine-4-carboxylic acid)



